![molecular formula C11H8F3NO3S B1430258 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate CAS No. 1559059-84-5](/img/structure/B1430258.png)
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate
Descripción general
Descripción
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate is a chemical compound with the molecular weight of 291.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C11H6F3NO2S.H2O/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17;/h1-5H,(H,16,17);1H2 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Medicine: Potential Therapeutic Applications
The compound’s structural features, particularly the trifluoromethyl group, suggest its potential utility in medicinal chemistry. Trifluoromethyl groups are known for increasing the bioavailability and metabolic stability of pharmaceuticals . This compound could serve as a precursor in synthesizing novel drugs that require enhanced pharmacokinetic properties.
Agriculture: Pesticide Development
In the agricultural sector, compounds like 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate may be used to develop new pesticides. The thiazole ring is a common motif in many agrochemicals due to its ability to interact with various biological targets .
Material Science: Advanced Material Synthesis
This compound could be involved in the synthesis of advanced materials. For example, thiazole derivatives are used in creating organic semiconductors, which are crucial for developing high-performance electronic devices .
Environmental Science: Pollutant Degradation Studies
The environmental applications might include studying the degradation of similar organic compounds in various ecosystems. Understanding the breakdown process of such chemicals can help in assessing their environmental impact and designing more eco-friendly alternatives .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to identify or quantify similar structures within complex mixtures, aiding in the analysis of pharmaceuticals and other products .
Biochemistry: Enzyme Inhibition Research
Finally, in biochemistry, the compound’s unique structure could be valuable in studying enzyme inhibition. Thiazoles are known to bind to certain enzymes, inhibiting their activity, which is useful in understanding metabolic pathways and designing inhibitors for therapeutic use .
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S.H2O/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17;/h1-5H,(H,16,17);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMKWJXRDAUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




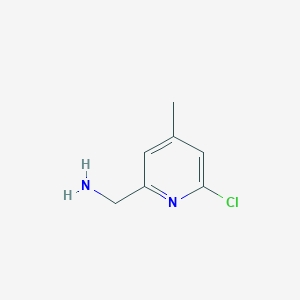

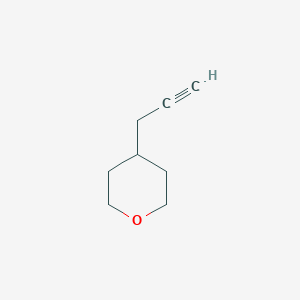
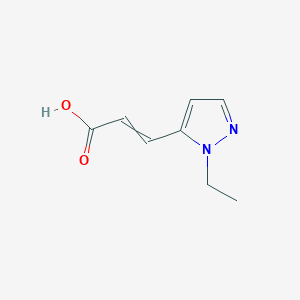
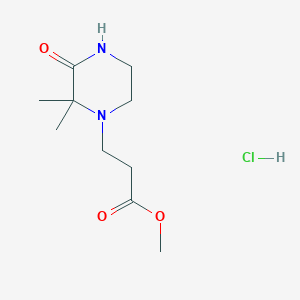

![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)
![Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B1430192.png)


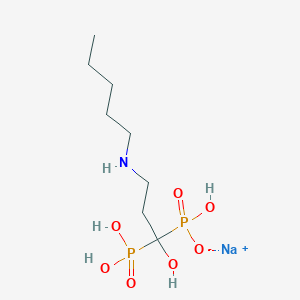
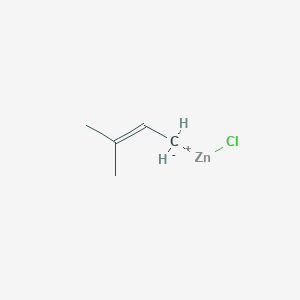
![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)